9-ethyl-3-{[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl}-9H-carbazole
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Overview
Description
9-ethyl-3-{[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl}-9H-carbazole is a complex organic compound that features a carbazole core structure. Carbazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is notable for its inclusion of piperidine and piperazine moieties, which are commonly found in pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-3-{[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl}-9H-carbazole typically involves multi-step organic reactions. One common approach is to start with the carbazole core and introduce the ethyl group at the 9-position through alkylation. The piperidine and piperazine rings are then attached via nucleophilic substitution reactions, often using appropriate halogenated intermediates .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.
Reduction: Reduction reactions can be used to modify the functional groups attached to the carbazole core.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various substituents on the piperidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated intermediates and strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
9-ethyl-3-{[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl}-9H-carbazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential use as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and piperazine moieties are known to enhance binding affinity and selectivity for these targets. The exact pathways can vary depending on the specific application, but often involve modulation of signal transduction pathways or inhibition of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant properties.
Evodiamine: Another piperidine-based compound with anticancer activity.
Matrine: A piperidine alkaloid with various pharmacological effects.
Uniqueness
What sets 9-ethyl-3-{[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl}-9H-carbazole apart is its unique combination of a carbazole core with both piperidine and piperazine rings. This structure provides a versatile platform for further chemical modifications and enhances its potential as a pharmacologically active compound .
Properties
Molecular Formula |
C30H36N4 |
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Molecular Weight |
452.6 g/mol |
IUPAC Name |
9-ethyl-3-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]carbazole |
InChI |
InChI=1S/C30H36N4/c1-2-34-29-11-7-6-10-27(29)28-22-24(12-13-30(28)34)23-31-16-14-26(15-17-31)33-20-18-32(19-21-33)25-8-4-3-5-9-25/h3-13,22,26H,2,14-21,23H2,1H3 |
InChI Key |
USVFPHMRRCCBGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCC(CC3)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C61 |
Origin of Product |
United States |
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